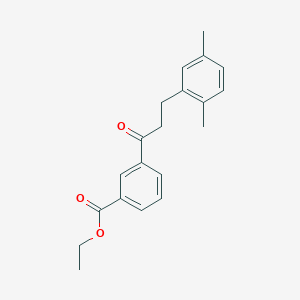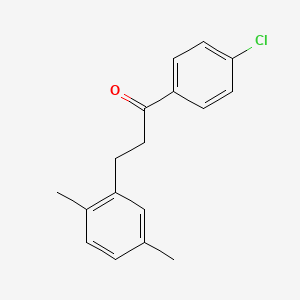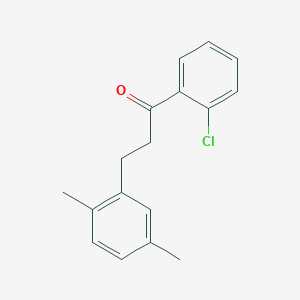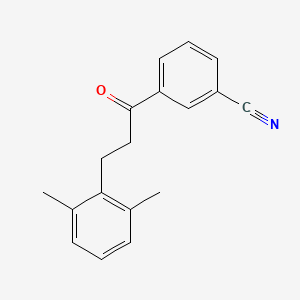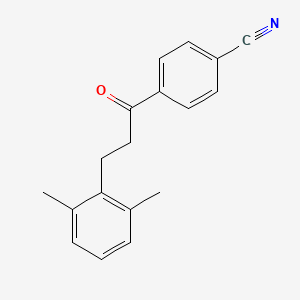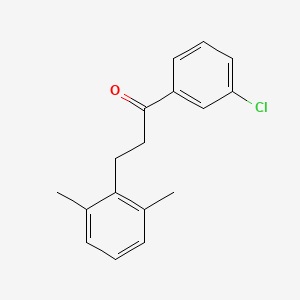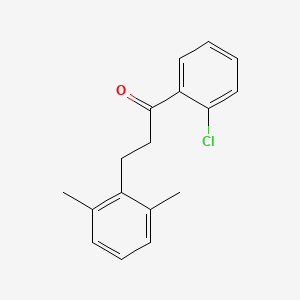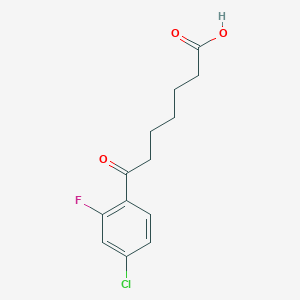
7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid
Übersicht
Beschreibung
7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid (7-CFH) is a carboxylic acid derived from the heptanoic acid family. It is a small molecule with a molecular weight of 236.58 g/mol and a melting point of 80-82°C. 7-CFH is a derivative of heptanoic acid, which is a seven-carbon fatty acid commonly found in nature. 7-CFH has been studied extensively due to its potential applications in various scientific fields such as organic synthesis and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study outlined the efficient synthesis of compounds that can serve as intermediates for biologically active anticancer drugs, highlighting the importance of certain structural components for medicinal chemistry applications (Zhang et al., 2019).
- Another research effort focused on derivatives of a structurally similar compound, investigating their role as modulators for analgesic activity targeting TRPV1, demonstrating the potential for novel pain management therapies (Liu et al., 2018).
- Research into synthetic routes for novel immunosuppressants highlighted the utility of similar compounds in the development of drugs to modulate the immune response, illustrating the compound's significance in therapeutic interventions (Chujo et al., 2001).
Material Science Applications
- The synthesis and characterization of metal-free, cobalt, and zinc phthalocyanines substituted with a similar compound were explored for their electrochemical and spectroelectrochemical properties, opening avenues in material sciences for applications such as photodynamic therapy and sensor technology (Alemdar et al., 2009).
Pharmacological Research
- The development of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives showcased the synthesis and evaluation of these compounds for cytotoxic activity, presenting a foundation for anticancer drug design (Bhatt et al., 2015).
- Investigations into novel benzodiazepine derivatives revealed their potential as antibacterial agents, underlining the broad spectrum of pharmacological activities that such structures may exhibit (Al-Hiari et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process carboxylic acid functional groups
Mode of Action
Based on its structure, it can be hypothesized that it may undergo nucleophilic substitution or oxidation reactions at the benzylic position .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been known to participate in free radical reactions . The downstream effects of these reactions can vary widely depending on the specific context within the cell.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential for participating in free radical reactions , it could potentially cause oxidative stress or other changes in cellular redox status.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, its carboxylic acid group could be ionized under certain pH conditions, potentially affecting its interaction with targets .
Eigenschaften
IUPAC Name |
7-(4-chloro-2-fluorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c14-9-6-7-10(11(15)8-9)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWVPJSUSLWLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine](/img/structure/B3023846.png)


